N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S2/c1-17-10-11-19(13-22(17)28)30-25(33)16-37-27-29-14-24-26(31-27)21-8-3-4-9-23(21)32(38(24,34)35)15-18-6-5-7-20(12-18)36-2/h3-14H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHHKXZYPERHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its complex structure suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and experimental data.
- Molecular Formula : C27H23FN4O4S2
- Molecular Weight : 550.6 g/mol
- CAS Number : 899548-05-1
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzothiazine core have shown promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies against standard antibiotics like ciprofloxacin and ketoconazole, revealing that certain derivatives outperform conventional drugs in inhibiting bacterial growth.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. For example:
These values indicate moderate cytotoxicity against human cancer cell lines, suggesting that the compound may interfere with cell proliferation pathways.
The proposed mechanism of action for this compound includes:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
Molecular docking studies have suggested that the compound can effectively bind to target proteins involved in tumor growth and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives, including the target compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound at sub-MIC levels.
- Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated selective toxicity towards cancer cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
